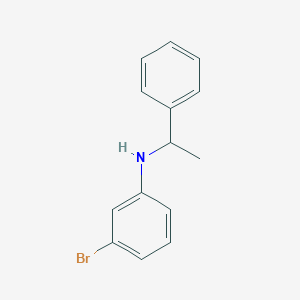
2-cyclopropyl-6-fluoro-3,4-dihydro-2H-chromene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-6-fluoro-3,4-dihydro-2H-chromene is a heterocyclic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a cyclopropyl group and a fluorine atom in the structure of this compound enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-6-fluoro-3,4-dihydro-2H-chromene can be achieved through several synthetic routes. One common method involves the hydrogenation of 6-fluoro-4-oxo-4H-chromene-2-carboxylic acid using a palladium on carbon (Pd/C) catalyst at room temperature and normal pressure. This reaction yields 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid, which can then be esterified with ethanolic hydrochloric acid to form the corresponding ethyl ester. The ethyl ester is subsequently reduced with sodium dihydro-bis(2-methoxyethoxy)aluminate (Vitride) to obtain 6-fluoro-3,4-dihydro-2H-chromene-2-ylmethanol. Finally, oxidation of this intermediate with oxalyl chloride in a mixture of dichloromethane and dimethyl sulfoxide at -60°C produces 6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-6-fluoro-3,4-dihydro-2H-chromene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxalyl chloride and dimethyl sulfoxide.
Reduction: Sodium dihydro-bis(2-methoxyethoxy)aluminate (Vitride) is commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: 6-Fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde or 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid.
Reduction: 6-Fluoro-3,4-dihydro-2H-chromene-2-ylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyclopropyl-6-fluoro-3,4-dihydro-2H-chromene has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-6-fluoro-3,4-dihydro-2H-chromene involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors. The compound may inhibit or activate specific enzymes, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or modulate signaling pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid
- 6-Fluoro-4-oxo-4H-chromene-2-carboxylic acid
- 2-Cyano-4-oxo-3-phenyl-3,4-dihydro-2H-furo[3,2-c]chromene-2-carboxylates
Uniqueness
2-Cyclopropyl-6-fluoro-3,4-dihydro-2H-chromene is unique due to the presence of the cyclopropyl group and the fluorine atom, which enhance its chemical stability and biological activity. These structural features differentiate it from other similar compounds and contribute to its potential therapeutic applications.
Properties
Molecular Formula |
C12H13FO |
|---|---|
Molecular Weight |
192.23 g/mol |
IUPAC Name |
2-cyclopropyl-6-fluoro-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C12H13FO/c13-10-4-6-12-9(7-10)3-5-11(14-12)8-1-2-8/h4,6-8,11H,1-3,5H2 |
InChI Key |
OSQNTISRBPDELS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2CCC3=C(O2)C=CC(=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


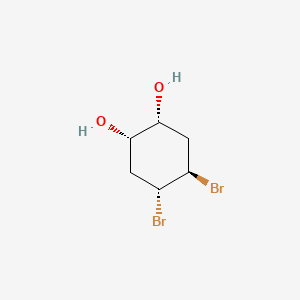
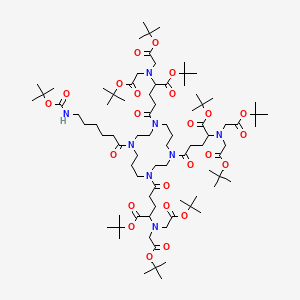

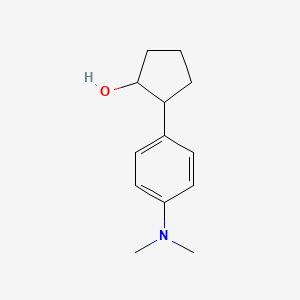

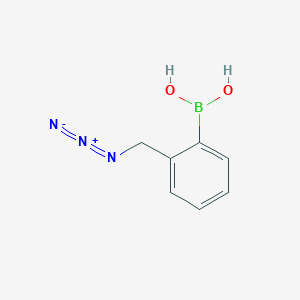
![1-[4-(Tributylstannyl)benzyl]piperidine](/img/structure/B15287653.png)
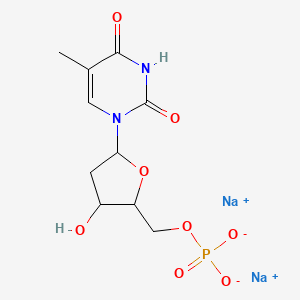
![[3,4-Diacetyloxy-5-(6-amino-2-chloropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B15287658.png)
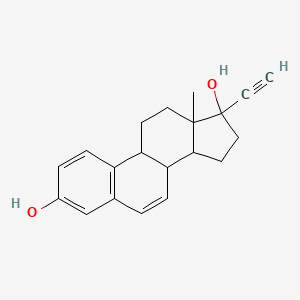
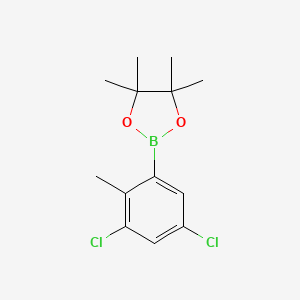
![(2'R)-N2'-Deacetyl-N2'-[3-(methylthio)-1-oxopropyl]-maytansine](/img/structure/B15287676.png)
![tert-butyl N-[4-(2,5-diazabicyclo[2.2.1]heptan-2-ylmethyl)phenyl]carbamate](/img/structure/B15287677.png)
